molecular formula C7H9N5O B044151 O(6),7-Dimethylguanine CAS No. 116137-82-7

O(6),7-Dimethylguanine

Cat. No.: B044151
CAS No.: 116137-82-7
M. Wt: 179.18 g/mol
InChI Key: HJRGONPOSDLYMO-UHFFFAOYSA-N
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Description

O(6),7-Dimethylguanine is a modified purine derivative, specifically a methylated form of guanine. It is characterized by the addition of methyl groups at the O(6) and 7 positions of the guanine molecule.

Scientific Research Applications

O(6),7-Dimethylguanine has diverse applications in scientific research, including:

    DNA Modification Studies: It is used to study the effects of methylation on DNA structure and function.

    Cancer Research: The compound is utilized to investigate the role of DNA methylation in cancer development and progression.

    Gene Expression Studies: Researchers use it to explore how methylation affects gene expression and regulation.

    Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing and quality control.

Future Directions

The future directions of research on O(6),7-Dimethylguanine are promising. For instance, targeting MGMT, which repairs damaged guanine nucleotides including this compound, seems to be a promising approach to overcome chemoresistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O(6),7-Dimethylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and reaction time carefully controlled to ensure the selective methylation at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: O(6),7-Dimethylguanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted guanine derivatives .

Mechanism of Action

The mechanism of action of O(6),7-Dimethylguanine involves its interaction with DNA and proteins. The methyl groups at the O(6) and 7 positions can interfere with normal base pairing and DNA replication, leading to mutations and altered gene expression. This makes it a valuable tool for studying the molecular mechanisms underlying DNA methylation and its effects on cellular processes .

Comparison with Similar Compounds

Uniqueness: O(6),7-Dimethylguanine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful for studying the effects of methylation at multiple positions on guanine and its impact on DNA structure and function .

Properties

IUPAC Name

6-methoxy-7-methylpurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12-3-9-5-4(12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRGONPOSDLYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151289
Record name O(6),7-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116137-82-7
Record name O(6),7-Dimethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116137827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O(6),7-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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